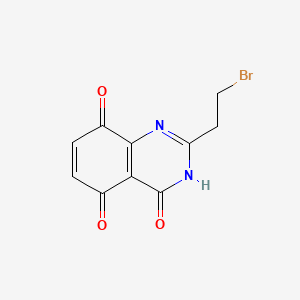
2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a bromoethyl group attached to the quinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione typically involves the bromination of a quinazoline derivative. One common method includes the reaction of quinazoline-4,5,8-trione with bromoethane in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and solvents can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to modify the quinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in pharmaceutical and chemical research.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloroethyl)-3H-quinazoline-4,5,8-trione
- 2-(2-Iodoethyl)-3H-quinazoline-4,5,8-trione
- 2-(2-Fluoroethyl)-3H-quinazoline-4,5,8-trione
Uniqueness
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry and drug design.
Propriétés
Formule moléculaire |
C10H7BrN2O3 |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione |
InChI |
InChI=1S/C10H7BrN2O3/c11-4-3-7-12-9-6(15)2-1-5(14)8(9)10(16)13-7/h1-2H,3-4H2,(H,12,13,16) |
Clé InChI |
ADMYAVGYYRVTKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C2=C(C1=O)C(=O)NC(=N2)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
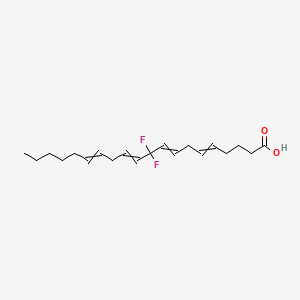


![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
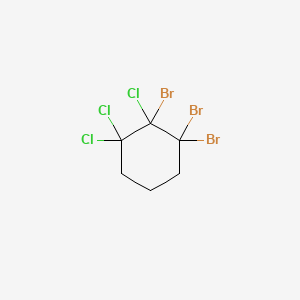

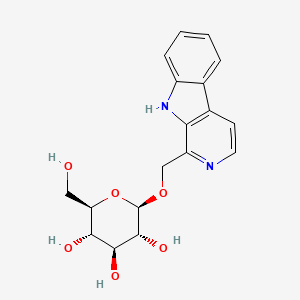
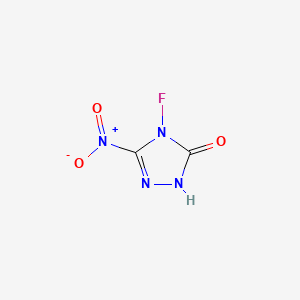

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)

